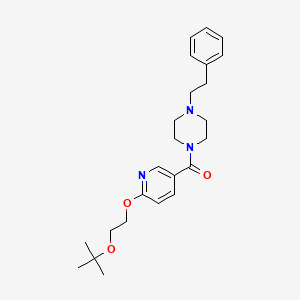

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone, also known as TBPB, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

- Piperazine derivatives, including this compound, serve as building blocks for drug development. Their conformational flexibility and interactions with macromolecules make them valuable in designing new pharmaceuticals .

- In vitro studies have evaluated the antibacterial and antifungal effects of this compound. It exhibits moderate activity against several microorganisms, including Gram-positive and Gram-negative strains .

- Piperazine derivatives, like this one, play a crucial role in organic synthesis. They serve as intermediates for various novel compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, and more .

- The boron moiety in piperazine derivatives can be converted into functional groups. One significant application is the Suzuki–Miyaura coupling, a powerful C–C bond-forming reaction .

- The hydromethylation sequence, which involves protodeboronation of pinacol boronic esters, has been applied to various compounds, including piperazine derivatives .

Medicinal Chemistry and Drug Discovery

Antibacterial and Antifungal Activities

Organic Synthesis and Building Blocks

Suzuki–Miyaura Coupling

Hydromethylation and Total Synthesis

Biological Activity Screening

Mecanismo De Acción

Target of Action

The primary targets of this compound are currently unknown. The compound is a heterobifunctional crosslinker useful for the development of PROTAC degraders for targeted protein degradation . .

Mode of Action

As a heterobifunctional crosslinker, it likely interacts with its targets by forming covalent bonds, leading to changes in the target’s function or degradation .

Biochemical Pathways

It’s worth noting that heterobifunctional crosslinkers like this compound are often used in the development of protacs, which can induce the degradation of specific proteins, thereby affecting the biochemical pathways in which these proteins are involved .

Result of Action

As a heterobifunctional crosslinker, it may induce the degradation of specific proteins, which could have various downstream effects depending on the functions of these proteins .

Propiedades

IUPAC Name |

[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridin-3-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O3/c1-24(2,3)30-18-17-29-22-10-9-21(19-25-22)23(28)27-15-13-26(14-16-27)12-11-20-7-5-4-6-8-20/h4-10,19H,11-18H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWZJSMYKKDGJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-(2-(Tert-butoxy)ethoxy)pyridin-3-yl)(4-phenethylpiperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)

![N-(Naphthalen-1-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2412598.png)

![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)

![9-(4-bromophenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2412602.png)